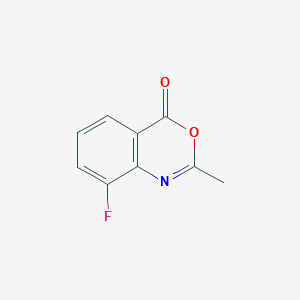

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

8-fluoro-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGVMSZJEPBERH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis from 2-Amino-3-fluorobenzoic Acid

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one can be synthesized from 2-amino-3-fluorobenzoic acid and acetic anhydride following a procedure similar to that used for other substituted 2-methyl-4H-3,1-benzoxazin-4-ones. This method generally involves heating a mixture of the appropriate 2-amino-substituted benzoic acid with acetic anhydride.

- Reactants: 2-amino-3-fluorobenzoic acid and acetic anhydride.

- Conditions: Heat the mixture at 130 °C for 2 hours.

- Workup: Cool the reaction mixture to room temperature, then remove the excess acetic anhydride under reduced pressure at 40 °C.

- Purification: The residue can be suspended in hexane with stirring, then collected by filtration and dried under vacuum to yield the product as a solid.

Characterization Data for 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (12l) :

- Appearance: Pale brown solid

- 1H NMR (400 MHz, DMSO-d6): δ 2.43 (3H, s), 7.57−7.61 (1H, m), 7.79−7.84 (1H, m), 7.92 (1H, d, J = 7.8 Hz)

- MS (ESI): m/z 180 (M+H)+

- Yield: 55%

One-Pot Synthesis from Anthranilic Acids

An alternative approach involves a one-pot synthesis using anthranilic acids and acyl chlorides, offering a potentially more efficient route.

Reaction Scheme: Anthranilic acid reacts with 2-phenoxyacetyl chlorides in the presence of potassium carbonate in dichloromethane to yield 2-phenoxy-4H-3,1-benzoxazin-4-ones.

- Anthranilic acid is converted to potassium anthranilate in the presence of potassium carbonate.

- The amino group of potassium anthranilate is acylated by 2-phenoxyacetyl chloride, generating potassium N-phenoxyacetylanthranilate and releasing HCl.

- An iminoxy anion is produced through proton transfer and resonance in the amido group.

- The iminoxy anion attacks the carboxyl group, with the loss of water, leading to cyclization and the formation of the desired 2-phenoxy-4H-3,1-benzoxazin-4-one product.

Additional Synthesis Considerations

- Solvents: Inert organic solvents like tetrahydrofuran, ether, or benzene can be used in the condensation reaction.

- Reaction Time: The reaction can be performed at room temperature for 1 to 48 hours, with a preference for 3 to 20 hours.

- Protecting Groups: Protecting groups such as t-butyl or trichloroethyl groups can be used to protect the carboxyl group.

- Catalytic Reduction: 2-benzyl 4-detrothroanthranilic acid derivatives can be converted to 2-di-laido-14-aminoanthranilic acid derivatives via hydrogen gas catalytic reduction using a palladium carbon catalyst.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Cyclization reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.

Oxidation and reduction: The benzoxazinone ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

Cyclization reactions: Cyclizing agents like acetic anhydride or polyphosphoric acid are commonly used.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic substitution: Substituted benzoxazinones with various functional groups.

Cyclization reactions: New heterocyclic compounds with potential biological activities.

Oxidation and reduction: Oxidized or reduced derivatives of the benzoxazinone ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties

Research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are comparable to established antibiotics . Additionally, it has shown antifungal activity against plant pathogens such as Helminthosporium turcicum and Fusarium species .

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor, particularly against serine proteases. It forms covalent bonds with the active site of these enzymes, which can be crucial for developing therapeutic agents targeting diseases where protease activity is implicated .

Anti-inflammatory and Analgesic Effects

Studies have suggested that derivatives of this compound may possess anti-inflammatory properties, making them potential candidates for pain management therapies .

Anticancer Activity

Emerging research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one may have anticancer properties. Its ability to inhibit specific enzymes involved in cancer progression is under investigation .

Biological Research Applications

The biological activity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is attributed to its interaction with specific molecular targets. Its mechanism of action includes:

- Inhibition of Serine Proteases: This interaction can prevent the degradation of elastin in tissues, which is significant in treating conditions associated with tissue damage .

Industrial Applications

Material Science

In materials science, 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is utilized in developing new materials with specific properties due to its unique chemical structure. Its fluorine content can enhance lipophilicity and thermal stability, making it suitable for various industrial applications .

Case Studies

Several studies have documented the applications of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one:

- Antimicrobial Efficacy Study: A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multiple bacterial strains, highlighting its potential as an alternative to traditional antibiotics .

- Enzyme Inhibition Research: Research focused on the inhibition of human leukocyte elastase showed promising results in preventing tissue damage associated with inflammatory diseases .

- Material Development: Industrial applications have been explored where the compound's unique properties were utilized to enhance material performance in various applications .

Mechanism of Action

The mechanism of action of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by forming a covalent bond with the active site of the enzyme . This inhibition is stoichiometric and proceeds with high rate constants, indicating a strong and specific interaction .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., F, Cl) at position 7 or 8 enhance electrophilic reactivity and biological activity. For example, 8-fluoro substitution improves hydrolytic stability compared to non-fluorinated analogs .

- Synthetic Efficiency : One-pot methods (e.g., using cyanuric chloride/DMF) achieve higher yields (up to 90%) under mild conditions compared to traditional pyridine-mediated reactions (82% yield) .

Key Observations :

- Enzyme Inhibition: Fluorinated benzoxazinones (e.g., 8-fluoro-2-methyl) exhibit superior potency and selectivity for serine proteases like C1r, critical in Alzheimer’s pathology .

- Herbicidal Activity: 2-Phenoxy derivatives require halogen substituents (e.g., Cl at positions 2 and 4) for efficacy, mirroring the structure-activity relationship of phenoxy herbicides like 2,4-D .

- Antimicrobial Activity: Quinazolinones derived from benzoxazinones (e.g., 3-amino-2-phenylquinazolin-4-one) show broad-spectrum antimicrobial activity, influenced by substituent lipophilicity .

Physicochemical and Spectral Comparisons

Table 3: Physicochemical Properties and Spectral Data

| Compound Name | Molecular Formula | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|---|---|

| 8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one | C₁₀H₇FNO₂ | 105–107 | 1720 (C=O), 1250 (C-F) | 2.35 (s, CH₃), 7.2–8.1 (Ar-H) |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 103–105 | 1715 (C=O), 1600 (C=N) | 7.5–8.3 (Ar-H) |

| 2-(4-Nitrophenyl)quinazolin-4(3H)-one | C₁₄H₉N₃O₃ | 210–212 | 1680 (C=O), 1520 (NO₂) | 8.1–8.9 (Ar-H) |

Biological Activity

8-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly its antibacterial and antifungal properties.

Chemical Structure and Synthesis

The compound belongs to the benzoxazinone family, characterized by a fluorine atom at the 8th position and a methyl group at the 2nd position on the benzoxazinone ring. The synthesis typically involves cyclization reactions of anthranilic acid derivatives. A common method includes the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, leading to the formation of the benzoxazinone structure .

The biological activity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of serine proteases through covalent bonding with the enzyme's active site . This mechanism is crucial for its potential applications in medicinal chemistry, particularly in developing enzyme inhibitors.

Antimicrobial Properties

Research indicates that 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one exhibits significant antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity:

In studies assessing its antibacterial properties, the compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity:

The compound also displays antifungal properties. It has been tested against plant pathogens such as Helminthosporium turcicum and Fusarium species. The results indicate that it can inhibit fungal growth effectively, although its antifungal potency varies among different strains .

Case Studies and Research Findings

Several studies have documented the biological activities of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one:

- Cytotoxicity Studies:

- Antifungal Efficacy:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Lacks fluorine at the 8th position | Limited antimicrobial activity |

| 2-Ethoxy-4H-3,1-benzoxazin-4-one | Ethoxy group instead of methyl | Moderate antibacterial properties |

| 2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one | Trifluoromethyl group present | Enhanced activity against specific pathogens |

The presence of both a fluorine atom and a methyl group in 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one contributes significantly to its enhanced reactivity and biological effectiveness compared to similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of benzoxazinone derivatives typically involves cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) under solvent-free conditions can yield substituted benzoxazinones efficiently . Alternatively, refluxing anthranilic acid with tetrachlorophthalic anhydride in n-butanol for 5 hours under controlled heating (as in related benzoxazinone syntheses) achieves cyclization, with yields improved by recrystallization . Optimization includes adjusting molar ratios, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one, and what key spectral features should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Focus on carbonyl stretching vibrations (~1730 cm⁻¹ for the benzoxazinone ring and ~1688 cm⁻¹ for substituent carbonyl groups) .

- ¹H NMR : Identify aromatic protons in the 7.5–8.1 ppm range and fluorine coupling effects from the 8-fluoro substituent. Methyl groups at C-2 appear as singlets near δ 2.5 ppm .

- Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one toward nucleophilic agents, and what experimental approaches can elucidate these effects?

- Methodological Answer :

- Steric Effects : The methyl group at C-2 introduces steric hindrance, reducing accessibility to the carbonyl carbon. Compare reaction rates with 2-unsubstituted analogs using nucleophiles like hydrazine or amines. Kinetic studies (e.g., monitoring reaction progress via TLC or NMR) can quantify steric impacts .

- Electronic Effects : The electron-withdrawing fluorine at C-8 polarizes the carbonyl group, enhancing electrophilicity. Computational methods (DFT calculations) can map electron density distributions, while substituent variation (e.g., replacing fluorine with electron-donating groups) experimentally tests electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data for 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., enzyme concentration, pH, temperature) and validate compound purity via HPLC or LC-MS .

- Mechanistic Studies : Use competitive inhibition assays (e.g., fluorogenic substrates for proteases) to differentiate between competitive and non-competitive binding modes. Cross-validate findings with structural analogs to isolate substituent-specific effects .

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., known inhibitors) in each experimental run .

Q. How can researchers design experiments to evaluate the potential of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one as a protease inhibitor, and what in vitro models are most relevant?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against serine proteases (e.g., chymotrypsin, elastase) using fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-AMC). Measure IC₅₀ values and determine inhibition kinetics (e.g., Kᵢ via Lineweaver-Burk plots) .

- Cell-Based Models : Use human neutrophil elastase (HNE) in inflammatory disease models (e.g., lung epithelial cells) to assess therapeutic potential. Monitor cytokine release (e.g., IL-8) as a biomarker .

- Structural Analysis : Co-crystallize the compound with target proteases for X-ray diffraction studies to identify binding interactions (e.g., hydrogen bonding with catalytic triad residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.